molecular formula C17H21N3O3 B2706907 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide CAS No. 327983-02-8

2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide

Cat. No.: B2706907
CAS No.: 327983-02-8
M. Wt: 315.373
InChI Key: STRWPIQSFJTHMP-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is a synthetic organic compound that features an indole ring, a morpholine ring, and an oxoacetamide group

Scientific Research Applications

2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and oncological pathways.

    Biology: The compound is used in studies related to cell signaling and receptor binding due to its structural similarity to natural ligands.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Future Directions

The future directions of “2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide” could involve further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated . Second, MCRs are more convergent than uni- and bimolecular reactions . Additionally, this strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine moiety.

    Formation of the Oxoacetamide Group: The final step involves the acylation of the indole-morpholine intermediate with an appropriate acylating agent, such as an acid chloride or anhydride, to form the oxoacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxoacetamide group, converting it to the corresponding amine.

    Substitution: The indole and morpholine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the oxoacetamide group.

    Substitution: Various substituted indole and morpholine derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The morpholine ring may enhance the compound’s solubility and bioavailability, while the oxoacetamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(4-morpholinobutyl)-2-oxoacetamide
  • 2-(1H-indol-3-yl)-N-(3-piperidinopropyl)-2-oxoacetamide

Uniqueness

2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide is unique due to the specific length and flexibility of its morpholinopropyl chain, which can influence its binding affinity and selectivity for certain molecular targets. This structural feature distinguishes it from similar compounds with different chain lengths or ring systems.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-16(14-12-19-15-5-2-1-4-13(14)15)17(22)18-6-3-7-20-8-10-23-11-9-20/h1-2,4-5,12,19H,3,6-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRWPIQSFJTHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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